molecular formula C23H23ClN6 B5955626 2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

2-(4-Chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5955626
M. Wt: 418.9 g/mol
InChI Key: DWRCMLKYMTWDIB-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are strategic compounds for optical applications due to their tunable photophysical properties . They have been identified as novel CDK2 inhibitors, which is an appealing target for cancer treatment .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process of the specific compound “2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine” is not detailed in the available resources.


Chemical Reactions Analysis

The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound include tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The dipole moment changes (Δμ) in those compounds were calculated to be 10.3, 12.8 and 19.0 D .

Mechanism of Action

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s fit into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption can lead to apoptosis, or programmed cell death, within cells .

Pharmacokinetics

In silico ADMET studies suggest that the compound has suitable pharmacokinetic properties . These properties, which include absorption, distribution, metabolism, excretion, and toxicity, impact the compound’s bioavailability and efficacy .

Result of Action

The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, the presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors of the compound . These intensities remain low with electron-withdrawing groups (ewgs) .

Biochemical Analysis

Biochemical Properties

The compound 2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase . The interaction between this compound and CDK2 is believed to be responsible for its observed cytotoxic activities against certain cell lines .

Cellular Effects

The effects of 2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine on cells are significant. It has been found to inhibit the growth of several cell lines, including MCF-7 and HCT-116 . This compound appears to exert its effects by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, 2-(4-chlorophenyl)-3,5-dimethyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine exerts its effects through several mechanisms. It is believed to inhibit CDK2, which in turn affects cell cycle progression . Additionally, it may induce apoptosis within cells, further contributing to its cytotoxic effects .

Properties

IUPAC Name

2-(4-chlorophenyl)-3,5-dimethyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN6/c1-16-15-21(29-13-11-28(12-14-29)20-5-3-4-10-25-20)30-23(26-16)17(2)22(27-30)18-6-8-19(24)9-7-18/h3-10,15H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRCMLKYMTWDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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